3-(Aminomethyl)-6-(trifluoromethyl)pyridine
Overview
Description
3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various organic compounds .
Mode of Action
It’s known that similar compounds can undergo reactions with α,β-unsaturated carbonyl compounds . This reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .
Biochemical Pathways
Similar compounds have been used in the synthesis of various organic compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites, acting as a substrate or inhibitor, and modulating enzyme kinetics .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. Additionally, it may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways . Changes in gene expression can also occur due to its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. It may influence pathways related to amino acid metabolism, energy production, and detoxification processes . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . Understanding the transport mechanisms is crucial for evaluating the bioavailability and therapeutic potential of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
3-(Aminomethyl)-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and aminomethyl-substituted pyridines. Examples include:
- 2-(Aminomethyl)-3-(trifluoromethyl)pyridine
- 4-(Aminomethyl)-6-(trifluoromethyl)pyridine
- 3-(Aminomethyl)-5-(trifluoromethyl)pyridine .
Uniqueness
3-(Aminomethyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl and aminomethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to other similar compounds .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVAYGVYBQKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372225 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-39-2 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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